

Triacetyl-ganciclovir molecular structure and formula

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An In-depth Technical Guide to Triacetyl-ganciclovir

Triacetyl-ganciclovir is a derivative and key intermediate in the synthesis of Ganciclovir, an important antiviral agent.[1][2][3][4] Ganciclovir itself is an orally active medication used to treat infections caused by cytomegalovirus (CMV), particularly in immunocompromised individuals. [1][5][6] This document provides a detailed overview of the molecular structure, properties, and relevant experimental pathways related to **Triacetyl-ganciclovir** for researchers and drug development professionals.

Molecular Profile and Chemical Properties

Triacetyl-ganciclovir is chemically known as 2-((2-Acetamido-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate.[7] Its fundamental properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C15H19N5O7	[1][2][7][8][9]
Molecular Weight	381.34 g/mol	[1][2][8]
Exact Mass	381.1284 u	[9]
CAS Number	86357-14-4	[1][7]
Melting Point	174 °C	[3]
Elemental Analysis	C: 47.24%, H: 5.02%, N: 18.37%, O: 29.37%	[9]

Mechanism of Action: A Prodrug Pathway

Triacetyl-ganciclovir serves as a prodrug that is metabolized into Ganciclovir, the active antiviral compound. The therapeutic effect of Ganciclovir is dependent on its conversion into a triphosphate form, which selectively targets virus-infected cells.[10][11]

The activation process begins once Ganciclovir enters a cell infected with a herpes virus, such as CMV.[6] A virus-specific enzyme, a phosphotransferase known as UL97 in CMV-infected cells or thymidine kinase in herpes simplex and varicella-zoster virus, phosphorylates Ganciclovir into Ganciclovir monophosphate.[5][6] This initial step is critical for the drug's selectivity, as it occurs preferentially in infected cells.[6][12] Subsequently, cellular kinases in the host cell further phosphorylate the monophosphate form into Ganciclovir diphosphate and finally into the active Ganciclovir triphosphate.[10][11][12]

Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase.[6][12] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA strand. Once incorporated, it terminates the elongation of the DNA chain because it lacks the necessary 3'-hydroxyl group, thereby halting viral replication.[6]





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Caption: Ganciclovir activation and mechanism of action pathway.

Experimental Protocols: Chemical Synthesis

The synthesis of **Triacetyl-ganciclovir** is a crucial step in the production of Ganciclovir.[13] While various specific methods exist, a common approach involves the condensation of a guanine derivative with an appropriate side-chain molecule.

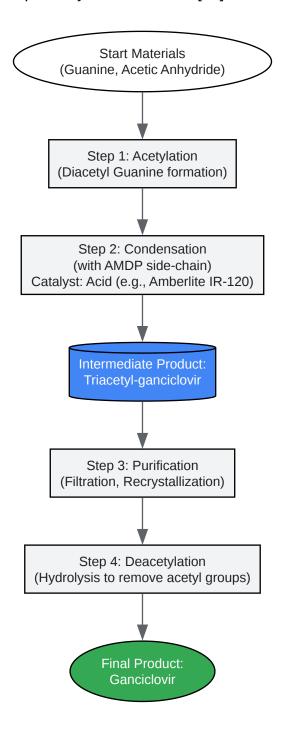
Representative Synthesis Protocol

A general, one-pot synthesis process can be outlined, where **Triacetyl-ganciclovir** is formed as a key intermediate.[14]

- Acetylation of Guanine: Guanine is first treated with an acetylating agent, such as acetic
 anhydride, often in the presence of a catalyst like iodine, to produce a diacetyl guanine
 intermediate.[14]
- Condensation Reaction: The resulting diacetyl guanine undergoes an in-situ N-alkylation (condensation) reaction with a side-chain precursor, such as 1,3-diacetoxy-2- (acetoxymethoxy)propane (AMDP).[13][14] This reaction is typically performed in an organic solvent (e.g., N,N-dimethylformamide) and is catalyzed by an acid, which can range from p-toluenesulfonic acid to a solid acid catalyst like Amberlite IR-120.[13][14] This step yields the Triacetyl-ganciclovir intermediate.
- Isolation and Purification: Following the reaction, the catalyst is filtered out. The solvent is removed under vacuum, and the crude **Triacetyl-ganciclovir** is isolated.[13][15] Purification is achieved through recrystallization from a suitable solvent or solvent mixture, such as ethyl acetate, ethanol, or chloroform, to obtain high-purity **Triacetyl-ganciclovir**.[15]



Hydrolysis (Deacetylation): To produce the final active drug, the isolated Triacetyl-ganciclovir is subjected to hydrolysis (deacetylation), for example, using methylamine, to remove the three acetyl groups and yield Ganciclovir.[14]



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Caption: Generalized workflow for the synthesis of Ganciclovir.



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